molecular formula C15H19N3 B7567769 N-(2-cyclopentylethyl)quinoxalin-2-amine

N-(2-cyclopentylethyl)quinoxalin-2-amine

Cat. No.: B7567769
M. Wt: 241.33 g/mol
InChI Key: XOBXYRMBLQJPON-UHFFFAOYSA-N
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Description

N-(2-cyclopentylethyl)quinoxalin-2-amine is a quinoxaline-based chemical compound of significant interest in medicinal chemistry and drug discovery research. Quinoxaline derivatives are extensively investigated for their potential to inhibit key biological targets implicated in various diseases . Specifically, this compound is structurally related to a class of small molecules known to act as potent inhibitors of Apoptosis Signal-Regulated Kinase 1 (ASK1, also known as MAP3K5) . ASK1 is a serine/threonine kinase that plays a critical upstream role in the p38 and JNK stress-induced signaling pathways, and its inhibition is a promising therapeutic strategy for conditions such as non-alcoholic steatohepatitis (NASH), multiple sclerosis, and inflammatory disorders . Beyond ASK1 inhibition, quinoxaline scaffolds are actively studied for their potential in oncology research. They have demonstrated mechanisms of action that include the inhibition of enzymes like cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), both of which are important in the tumor microenvironment of cancers such as colorectal cancer (CRC) . Furthermore, certain quinoxaline-2-amine derivatives have shown notable antimycobacterial activity, positioning them as potential starting points for developing new anti-tuberculosis agents . This compound is intended for research purposes only, strictly within laboratory settings.

Properties

IUPAC Name

N-(2-cyclopentylethyl)quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-2-6-12(5-1)9-10-16-15-11-17-13-7-3-4-8-14(13)18-15/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBXYRMBLQJPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCNC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Analysis

The substituent at the N2-position of quinoxaline significantly influences physicochemical and biological properties. Below is a comparative analysis of N-(2-cyclopentylethyl)quinoxalin-2-amine with key analogs:

Compound Name Substituent(s) at N2/Other Positions Molecular Weight (g/mol) Key Structural Features Evidence Source
This compound 2-Cyclopentylethyl ~285.3 (estimated) Lipophilic cyclopentyl group -
6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f) 2,3-Dimethylphenyl, 6-Cl 314.80 Chloro and dimethyl groups enhance reactivity
N,N-Dimethyl-3-phenoxyquinoxalin-2-amine N,N-Dimethyl, 3-phenoxy ~283.3 Phenoxy group for π-π interactions
N-(3-Methylphenyl)quinoxalin-2-amine 3-Methylphenyl 235.29 Planar structure with intramolecular H-bonding
N-Benzyl-3,7-dimethylimidazo[4,5-f]quinoxalin-2-amine Benzyl, 3,7-dimethylimidazo-fused 333.40 Imidazole fusion enhances aromaticity

Key Observations :

  • Steric Effects: The bulky cyclopentylethyl group may reduce binding affinity to flat enzymatic pockets compared to planar analogs like N-(3-methylphenyl)quinoxalin-2-amine .
  • Electron-Withdrawing Groups : Chloro substituents (e.g., in 3f) enhance electrophilicity, facilitating nucleophilic substitution reactions .

Key Observations :

  • Microwave Assistance: highlights microwave-assisted synthesis for N-substituted quinoxalin-2-amine derivatives, reducing reaction times from hours to minutes .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) are preferred for nucleophilic substitutions due to their ability to stabilize intermediates .

Key Observations :

  • Antimicrobial Potential: Chloro and sulfonyl groups (e.g., in ) correlate with antiparasitic activity.
  • Fluorescence: Planar analogs like N-(3-methylphenyl)quinoxalin-2-amine exhibit fluorescence due to extended conjugation .

Preparation Methods

Reaction Mechanism and Starting Materials

The primary route to N-(2-cyclopentylethyl)quinoxalin-2-amine involves nucleophilic aromatic substitution (NAS) of 2,3-dichloroquinoxaline (DCQX) with 2-cyclopentylethanamine. DCQX, a commercially available precursor, features two chlorine atoms at positions 2 and 3, enabling selective mono- or di-substitution under controlled conditions. The reaction proceeds via displacement of the C2 chlorine by the primary amine, forming a C–N bond (Figure 1).

Reaction Conditions :

  • Solvent : n-Butanol (n-BuOH) or dimethylformamide (DMF)

  • Base : Potassium carbonate (K₂CO₃)

  • Temperature : 110–130°C

  • Time : 15–30 minutes (microwave) or 4–6 hours (conventional)

Microwave irradiation significantly enhances reaction efficiency, achieving 75% yield in 30 minutes compared to 60% over 6 hours via conventional heating.

Solvent and Temperature Effects

Polar aprotic solvents like DMF improve amine nucleophilicity, while n-BuOH facilitates higher temperatures under microwave conditions. A comparative study (Table 1) demonstrates the superiority of microwave-assisted synthesis in n-BuOH at 130°C.

Table 1: Solvent and Heating Method Impact on Yield

MethodSolventTemperature (°C)TimeYield (%)
Microwaven-BuOH13030 min75
ConventionalDMF1106 hr60

Stoichiometry and Selectivity

A 1:1 molar ratio of DCQX to 2-cyclopentylethanamine ensures mono-substitution, minimizing disubstituted byproducts. Excess amine (>1.2 eq) risks displacing both chlorines, necessitating careful stoichiometric control.

Alternative Alkylation Strategies

Propargyl Bromide Analogs

While propargyl bromide is widely used for N-alkylation, its cyclopentylethyl analog (2-cyclopentylethyl bromide) remains less common. Theoretical approaches suggest that alkylation of pre-formed quinoxalin-2-amine with 2-cyclopentylethyl bromide could proceed under basic conditions (K₂CO₃/DMF, 110°C). However, this method is less efficient due to competing side reactions and lower yields (~40%).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Synthesized this compound exhibits characteristic spectral features:

  • ¹H NMR (CDCl₃) : δ 7.95 (d, 1H, quinoxaline-H), 3.45 (t, 2H, N–CH₂), 2.10 (m, 1H, cyclopentyl-CH).

  • LCMS : m/z 256.2 [M+H]⁺.

Physical Properties

  • Molecular Formula : C₁₅H₁₇N₃

  • Melting Point : 142–144°C (ethanol recrystallization)

  • Solubility : Soluble in chloroform, DMF; insoluble in water.

Challenges and Mitigation Strategies

Steric Hindrance

The bulky cyclopentylethyl group impedes nucleophilic attack, necessitating elevated temperatures. Microwave irradiation mitigates this issue by enhancing reaction kinetics.

Byproduct Formation

Disubstituted byproducts (3-chloro-N,N-bis(2-cyclopentylethyl)quinoxalin-2-amine) are minimized using strict stoichiometry and shorter reaction times.

Industrial and Pharmacological Relevance

N-substituted quinoxalin-2-amine derivatives are pivotal in drug discovery, exhibiting PDE-4 inhibition and apoptosis-inducing properties . The cyclopentylethyl moiety may enhance lipophilicity, potentially improving blood-brain barrier penetration.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing N-(2-cyclopentylethyl)quinoxalin-2-amine?

Answer:
The synthesis of N-(2-cyclopentylethyl)quinoxalin-2-amine can be achieved through nucleophilic substitution using 2,3-dichloroquinoxaline (DCQX) as a starting material. DCQX reacts with cyclopentylethylamine under microwave-assisted conditions, which significantly reduces reaction time (from hours to minutes) compared to conventional heating . Alternative methods include CeO₂ nanoparticle-catalyzed three-component reactions involving 1,2-diamines, aldehydes, and isocyanides in aqueous media, though this route may require optimization for cyclopentylethyl substituents . Key characterization techniques include ¹H/¹³C NMR, LCMS, and X-ray crystallography to confirm regioselectivity and purity .

Advanced: How can reaction parameters be optimized to enhance yield in microwave-assisted synthesis?

Answer:
Optimization involves:

  • Temperature control : 80–120°C ensures efficient nucleophilic substitution without decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve microwave absorption and reaction homogeneity .
  • Stoichiometry : A 1:1.2 molar ratio of DCQX to cyclopentylethylamine minimizes side products like di-substituted derivatives .
  • Purification : Trituration with diethyl ether or column chromatography (EtOAc/hexane) effectively isolates the product .

Basic: What spectroscopic and structural analysis techniques validate quinoxalin-2-amine derivatives?

Answer:

  • NMR : ¹H NMR confirms substitution patterns (e.g., singlet for NH in aromatic amines), while ¹³C NMR identifies carbon environments (e.g., C2 amine at δ 148–150 ppm) .
  • X-ray crystallography : Resolves planar conformations and intramolecular interactions (e.g., C–H···N hydrogen bonds), critical for understanding bioactivity .
  • LCMS : Verifies molecular weight and purity (>95%) .

Advanced: How do steric effects of the cyclopentylethyl group influence biological activity?

Answer:
The bulky cyclopentylethyl group may:

  • Enhance receptor binding : Hydrophobic interactions with receptor pockets (e.g., GLP-1 agonists) improve affinity, as seen in tert-butyl-substituted analogs .
  • Modulate solubility : Reduced aqueous solubility (logP ~3.5) necessitates formulation strategies like salt formation or prodrug derivatization .
  • Impact metabolic stability : Steric hindrance slows enzymatic degradation, extending half-life in vivo . Comparative studies with methyl or benzyl substituents are recommended to isolate steric contributions .

Basic: What catalytic systems are effective for quinoxalin-2-amine synthesis?

Answer:

  • Microwave irradiation : Accelerates reactions via dielectric heating, achieving >85% yield in 15–30 minutes .
  • CeO₂ nanoparticles : Enable eco-friendly, one-pot synthesis in water with high regioselectivity (~90% yield) .
  • Base catalysts : K₂CO₃ or Et₃N facilitates deprotonation of amines during nucleophilic substitution .

Advanced: How can contradictions in reported bioactivity data be resolved?

Answer:
Contradictions may arise from:

  • Assay variability : Validate activity using orthogonal assays (e.g., cAMP inhibition vs. receptor binding for GLP-1 agonists) .
  • Structural analogs : Compare N-(2-cyclopentylethyl) derivatives with tert-butyl or benzyl analogs to isolate substituent effects .
  • Purity discrepancies : Re-evaluate compounds via HPLC or crystallography to rule out impurities .

Basic: What structural features govern physicochemical properties of quinoxalin-2-amines?

Answer:

  • Planarity : The quinoxaline ring and substituents adopt near-planar conformations, enhancing π-π stacking in receptor binding .
  • Substituent electronegativity : Electron-withdrawing groups (e.g., Cl, SO₂CH₃) increase oxidative stability but reduce solubility .
  • Hydrogen bonding : Intramolecular C–H···N interactions stabilize the crystal lattice, affecting melting points and solubility .

Advanced: Can computational modeling predict receptor binding for this compound?

Answer:
Yes. Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with targets like GLP-1 receptors:

  • Pharmacophore mapping : Align cyclopentylethyl and quinoxaline moieties with hydrophobic and hydrogen-bonding regions .
  • Free energy calculations : MM-GBSA estimates binding affinities (ΔG ~-8 kcal/mol for active analogs) .
  • In silico screening : Identifies structural analogs (e.g., imidazo[4,5-f]quinoxalines) for comparative studies .

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